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Compound of Interest

tert-butyl 4-[(1R)-1-
Compound Name: aminoethyljpiperidine-1-
carboxylate
Cat. No.: B1526712
\ v

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold,
forming the core of numerous approved therapeutic agents. Its conformational flexibility and
ability to present substituents in well-defined three-dimensional orientations make it an
invaluable design element. The subject of this guide, tert-butyl 4-[(1R)-1-
aminoethyl]piperidine-1-carboxylate, represents a highly strategic building block within this
class. It combines the piperidine core with three critical features for drug development:

o A Boc-protected amine on the piperidine nitrogen, which ensures stability during synthetic
transformations and allows for controlled deprotection under specific acidic conditions.

e A primary amine on the side chain, offering a versatile handle for a wide range of chemical
modifications, such as amide bond formation, reductive amination, and sulfonylation.

o A defined stereocenter at the (R)-position of the aminoethyl side chain, which is crucial for
achieving stereospecific interactions with biological targets, a key factor in optimizing
potency and reducing off-target effects.

This guide provides an in-depth examination of this compound's molecular properties, validated
analytical protocols for quality control, and a discussion of its strategic application in complex
molecule synthesis, grounded in established chemical principles.
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PART 1: Physicochemical Properties and Molecular
Identification

A precise understanding of a starting material's fundamental properties is the bedrock of
reproducible and successful synthesis. The key identifiers and computed properties for tert-
butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate are summarized below.

1.1: Core Compound Specifications

Property Value Source
Molecular Weight 228.33 g/mol [1][2]
Molecular Formula C12H24N202 [1][2]
CAS Number 1036027-86-7 [2]

tert-butyl 4-[(1R)-1-

IUPAC Name aminoethyl]piperidine-1- [2]
carboxylate

Canonical SMILES CN [2]

XLogP3 1.3 (2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor
ydrog p 3 2]
Count

1.2: Molecular Structure

The structure combines a saturated heterocyclic piperidine ring with a chiral side chain. The
tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a crucial protecting group,
rendering the secondary amine unreactive to many reagents while increasing the compound's
solubility in common organic solvents. The (R)-stereochemistry of the 1-aminoethyl group is a
critical feature for enantioselective synthesis.

Caption: 2D structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate.
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PART 2: Quality Control and Validated Analytical
Protocols

Ensuring the identity, purity, and stereochemical integrity of a chiral building block is non-
negotiable in drug development. A failure at this stage can compromise an entire synthetic
campaign. The following protocols form a self-validating system for the comprehensive
characterization of this molecule.

Workflow for Incoming Material Analysis

Caption: Standard analytical workflow for quality control of incoming starting materials.

Protocol 2.1: Identity Confirmation via Mass
Spectrometry (MS)

Causality: Electrospray lonization (ESI) is a soft ionization technique ideal for this non-volatile,
polar molecule. It imparts minimal energy, ensuring the protonated molecular ion ([M+H]*) is
observed as the base peak, directly confirming the molecular weight.

Methodology:

Sample Preparation: Dissolve ~0.1 mg of the compound in 1.0 mL of methanol (HPLC
grade).

 Instrumentation: Utilize a quadrupole mass spectrometer equipped with an ESI source.
« Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 pL/min.

e Source Parameters (Positive lon Mode):

o

Capillary Voltage: 3.5 kV

[¢]

Cone Voltage: 20 V

[¢]

Source Temperature: 120°C

[e]

Desolvation Temperature: 350°C
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» Data Acquisition: Scan a mass range of m/z 50-500.
 Validation:

o Expected Result: A prominent peak at m/z 229.2, corresponding to the [M+H]* adduct of
the C12H24N20:2 formula.

o Trustworthiness Check: The absence of significant fragmentation at low cone voltage
confirms the stability of the molecule and the correctness of the technique. The isotopic
pattern should match the calculated pattern for the molecular formula.

Protocol 2.2: Structural Elucidation via *H NMR
Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (*H NMR) provides definitive structural
confirmation by mapping the chemical environment of all hydrogen atoms in the molecule. The
chemical shift, integration, and multiplicity of each signal must align with the expected structure.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform
(CDCIs) or deuterated methanol (CDsOD).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Acquisition: Acquire a standard proton spectrum with 16-32 scans.
o Data Analysis and Validation:

o Expected Signals:

» ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc
protector. This is a characteristic, high-intensity signal.

» ~1.0-1.9 ppm (multiplets, 5H): Protons on the piperidine ring (positions 2, 3, 4, 5, 6). The
complexity arises from axial and equatorial positions and their respective couplings.
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» ~1.1 ppm (doublet, 3H): The methyl group protons on the aminoethyl side chain, split by
the adjacent methine proton.

s ~2.5-3.0 ppm (multiplet, 1H): The methine proton (CH) on the aminoethyl side chain.

» ~2.6-4.2 ppm (broad multiplets, 4H): Protons on the piperidine ring adjacent to the
nitrogen, often showing broad signals due to restricted rotation around the N-C(O) bond.

= Amine Protons (NH2): A broad singlet, the chemical shift of which is highly dependent on
concentration and solvent.

o Trustworthiness Check: The integration of the signals must correspond to the number of
protons (e.g., the ratio of the Boc singlet to the side-chain methyl doublet should be
exactly 9:3 or 3:1).

Protocol 2.3: Purity Assessment via High-Performance
Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. For a
moderately polar compound like this, a C18 column provides excellent resolving power. A
gradient elution is employed to ensure that any potential impurities, which may have
significantly different polarities, are eluted and detected.

Methodology:

o Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Dilute to 0.1 mg/mL
with a 50:50 mixture of water and acetonitrile.

e Instrumentation: An HPLC system with a UV detector.

o Chromatographic Conditions:

o

Column: C18, 4.6 x 150 mm, 5 pm particle size.

(¢]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

[¢]
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[e]

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to
initial conditions.

Flow Rate: 1.0 mL/min.

[e]

o

Detection: UV at 210 nm (detects the amide chromophore).

[¢]

Injection Volume: 10 pL.

 Validation:
o Expected Result: A single major peak with a purity of 295% by area normalization.

o Trustworthiness Check: The use of TFA ensures protonation of the amines, leading to
sharp, symmetrical peak shapes. The gradient elution is a self-validating system; it
challenges the sample by exposing it to a wide polarity range, increasing the probability of
eluting and detecting any potential impurities.

PART 3: Handling, Storage, and Safety

Proper handling procedures are essential for user safety and maintaining the integrity of the
compound.

3.1: Hazard Identification and Personal Protective
Equipment (PPE)

This compound should be handled with care, as it is classified with several hazards.[2]
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Hazard Code Description Recommended Precaution

) Do not ingest. Wash hands
H302 Harmful if swallowed )
thoroughly after handling.

Wear protective gloves (e.g.,

H315 Causes skin irritation o
nitrile).
) Wear safety glasses with side
H318 Causes serious eye damage )
shields or goggles.
] S Handle in a well-ventilated
H335 May cause respiratory irritation

area or a chemical fume hood.

Standard PPE: Laboratory coat, nitrile gloves, and safety glasses are mandatory when
handling this substance.

3.2: Storage and Stability

Causality: The primary amine can be susceptible to oxidation and reaction with atmospheric
CO:z over time. The Boc group is stable under neutral or basic conditions but will be cleaved by
strong acids.

o Optimal Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon
or nitrogen).

o Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize
degradation.

e Incompatibilities: Keep away from strong oxidizing agents and strong acids.

PART 4: Synthetic Significance and Strategic
Applications

The value of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate lies in its utility as a
versatile scaffold. Each functional group has a deliberate role in facilitating the construction of
more complex target molecules.
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Core Building Block

tert-butyl 4-[(1R)-1-aminoethyl]
piperidine-1-carboxylate

Key Functional Handles

Boc-Protected Amine Primary Amine (R)-Stereocenter
(Stable, Deprotectable) (Nucleophilic Handle) (Target Specificity)

Reaction at Boc Group Reaction at Amine Reaction at Amine
Synthetic Operations
Boc Deprotection Reductive Amination Amide Coupling

(e.g., with TFA or HCI) (e.g., with R-CHO, NaBH(OAC)3) (e.g., with R-COOH, HATU)

Exposes Ring N for further modification

Example Target Scaffolds

PROTAC Linkers Kinase Inhibitors

GPCR Ligands

Click to download full resolution via product page

Caption: Strategic role of the building block in synthesizing diverse molecular architectures.

The Role of the Boc Group: An Orthogonal Handle

The Boc group is arguably the most common nitrogen-protecting group in modern organic
synthesis for a reason. Its stability to a wide range of conditions (e.g., nucleophiles, bases,
catalytic hydrogenation) allows for selective chemistry to be performed on other parts of the
molecule, such as the primary amine. Its clean and quantitative removal with acids like TFA or
HCI in an organic solvent releases the piperidine nitrogen for subsequent reactions. This
"orthogonal” protection strategy is fundamental to multi-step synthesis.
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The Primary Amine: A Gateway to Diversity

The nucleophilic primary amine is the primary point of diversification.

e Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU,
EDC) is a robust and common method to link this scaffold to other fragments. This is a
cornerstone of inhibitor and PROTAC synthesis.[3]

o Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine that is
subsequently reduced in situ to yield a secondary amine, providing a flexible and non-amide
linkage.

o Sulfonamide Formation: Reaction with sulfonyl chlorides provides stable sulfonamides,
which are common functional groups in many drug molecules.

The (R)-Stereocenter: Driving Potency and Selectivity

Biological macromolecules, such as enzymes and receptors, are chiral. The specific three-
dimensional arrangement of atoms in a drug molecule is often critical for a precise fit into its
binding site. By using an enantiomerically pure building block like the (R)-isomer, chemists can
avoid the creation of diastereomeric mixtures later in the synthesis. This simplifies purification
and ensures that the final compound has the optimal stereochemistry for biological activity, as
seen in the development of complex therapeutics like CDK9 inhibitors and Ibrutinib, where
related piperidine intermediates are essential.[4]

Conclusion

tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is more than just a chemical
reagent; it is a meticulously designed tool for the efficient and controlled synthesis of complex,
high-value molecules. Its combination of a stable protecting group, a versatile reactive handle,
and a defined stereocenter makes it an indispensable asset for researchers in drug discovery.
The rigorous analytical validation outlined in this guide ensures that this building block can be
used with the highest degree of confidence, providing a solid foundation for the development of
the next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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